molecular formula C25H26FN5O3S B2447504 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1358683-91-6

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2447504
M. Wt: 495.57
InChI Key: LFMVQBMEDVCQHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the steps required to synthesize the compound, including the specific reactions, reagents, and conditions used1.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present2.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts1.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity1.


Scientific Research Applications

Anticancer Applications

The design and synthesis of acetamide derivatives, including compounds structurally related to the query chemical, have shown promising anticancer properties. A study by Al-Sanea et al. (2020) reported that certain aryloxy groups attached to the pyrimidine ring in acetamide derivatives demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology (Al-Sanea et al., 2020).

Imaging Applications

Dollé et al. (2008) described the synthesis and application of DPA-714, a compound structurally related to the query chemical, for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's relevance in diagnostic imaging and potentially aiding in the study of neuroinflammatory conditions (Dollé et al., 2008).

Antioxidant Activity and Coordination Complexes

Research on coordination complexes constructed from pyrazole-acetamide derivatives, similar to the query chemical, demonstrated significant antioxidant activity. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) complexes that presented notable antioxidant properties, suggesting their potential use in managing oxidative stress-related disorders (Chkirate et al., 2019).

Safety And Hazards

This would involve examining any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact1.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways in which the compound’s synthesis or use could be improved1.


Please note that this is a general overview and the specifics would depend on the particular compound . For detailed information on a specific compound, I would recommend consulting a chemistry database or scientific literature.


properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-7-11-20(34-3)12-8-18)35-15-21(32)27-13-17-5-9-19(26)10-6-17/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMVQBMEDVCQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

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